Methyl 4-[(4-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-4-oxobutanoyl)amino]benzoate
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Overview
Description
METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrophenyl benzoate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-amino derivative.
Substitution: Various substituted benzoates.
Hydrolysis: Benzoic acid and methanol.
Scientific Research Applications
METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-NITROPHENOXY)BENZOATE
- 4-(4-NITROPHENOXY)PHENYL BENZOATE
- 2-(4-NITROPHENOXY)ETHYL METHACRYLATE
Uniqueness
METHYL 4-(4-{2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHOXY}-4-OXOBUTANAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22N2O9 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 4-[[4-[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O9/c1-35-26(32)18-2-6-19(7-3-18)27-24(30)14-15-25(31)36-16-23(29)17-4-10-21(11-5-17)37-22-12-8-20(9-13-22)28(33)34/h2-13H,14-16H2,1H3,(H,27,30) |
InChI Key |
UBAAPZXADROZTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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